molecular formula C7H13NO B8609189 Octahydropyrano[3,4-c]pyrrole

Octahydropyrano[3,4-c]pyrrole

Cat. No. B8609189
M. Wt: 127.18 g/mol
InChI Key: DQEFFFJNBUDCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181277B2

Procedure details

To a solution of 2-benzyloctahydropyrano[3,4-c]pyrrole (0.45 g) in EtOH (30 mL) was added 20% Pd(OH)2 (0.30 g). The suspension was stirred under H2 for 12 h and filtered. The filtrate was concentrated in vacuo to give the title compound (0.14 g). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 128.3 (M+1).
Name
2-benzyloctahydropyrano[3,4-c]pyrrole
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]2[CH2:13][CH2:14][O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[CH2:12]1[NH:8][CH2:9][CH:10]2[CH2:16][O:15][CH2:14][CH2:13][CH:11]12 |f:2.3.4|

Inputs

Step One
Name
2-benzyloctahydropyrano[3,4-c]pyrrole
Quantity
0.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)CCOC2
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under H2 for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1C2C(CN1)COCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.